Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride
CAS No.:
Cat. No.: VC18080454
Molecular Formula: C6H12Cl2N2S
Molecular Weight: 215.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12Cl2N2S |
|---|---|
| Molecular Weight | 215.14 g/mol |
| IUPAC Name | N-methyl-1-(3-methyl-1,2-thiazol-4-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H10N2S.2ClH/c1-5-6(3-7-2)4-9-8-5;;/h4,7H,3H2,1-2H3;2*1H |
| Standard InChI Key | YYZSAYMESZTKTA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NSC=C1CNC.Cl.Cl |
Introduction
Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride is a chemical compound characterized by its thiazole structure, which incorporates both nitrogen and sulfur atoms in a five-membered heterocyclic ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Key Features:
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Molecular Formula: C₅H₁₀Cl₂N₂S
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Molecular Weight: Approximately 201.12 g/mol
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Physical Form: Typically presented as a white crystalline solid
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Solubility: Soluble in water due to its dihydrochloride form
Synthesis Steps:
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Starting Materials: 3-Methyl-1,2-thiazole and methylamine.
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Reaction Conditions: Temperature, solvent, and catalysts can be adjusted for optimal yield.
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Acceleration Techniques: Reflux or microwave-assisted synthesis.
Biological Activities and Applications
Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride has garnered attention due to its potential biological activities. Thiazole derivatives, in general, are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects. Some thiazole derivatives have shown anticancer properties by inhibiting the growth of cancer cells through apoptosis.
Biological Activities:
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Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties.
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Anti-inflammatory Activity: Some thiazole compounds exhibit anti-inflammatory effects.
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Anticancer Activity: Potential to inhibit cancer cell growth by inducing apoptosis.
Stability and Reactivity
The compound exhibits moderate stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
Stability Conditions:
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Standard Conditions: Moderately stable.
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Extreme Conditions: May degrade under extreme pH or temperature.
Spectral Characteristics and Analytical Techniques
Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide valuable insights into its molecular structure and functional groups.
Analytical Techniques:
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Nuclear Magnetic Resonance (NMR): Useful for determining molecular structure.
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Infrared (IR) Spectroscopy: Helps identify functional groups.
Comparison with Similar Compounds
Several compounds share structural similarities with Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride, each with unique properties:
These compounds highlight the diversity within thiazole derivatives and their potential applications in medicinal chemistry.
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